Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate is derived through hierarchical application of substitutive nomenclature rules. The parent heterocycle, pyrazolo[3,4-b]pyridine, consists of a pyrazole ring fused to a pyridine ring at the [3,4-b] positions, where the pyrazole’s C3 bonds to the pyridine’s C4 (Figure 1). Numbering begins at the pyrazole nitrogen (N1), proceeds through the fused pyridine ring (N2, C3–C7), and concludes at the non-fused pyridine carbon (C8).
Substituents are assigned positions based on this numbering:
- A phenyl group at position 1 (pyrazole N1)
- A 4-methylpiperazin-1-yl group at position 4 (pyridine C4)
- An ethyl carboxylate at position 5 (pyridine C5)
The molecular formula, C~21~H~26~N~5~O~2~ , is calculated by summing contributions from each component:
- Pyrazolo[3,4-b]pyridine core: C~7~H~5~N~3~
- Phenyl group: C~6~H~5~
- 4-Methylpiperazin-1-yl: C~5~H~11~N~2~
- Ethyl carboxylate: C~3~H~5~O~2~
The ethyl carboxylate (–COOCH~2~CH~3~) and 4-methylpiperazinyl (–N(CH~2~CH~2~)~2~N–CH~3~) groups introduce hydrogen-bond acceptors and basic nitrogen centers, respectively, which influence solubility and intermolecular interactions.
Tautomeric Behavior and Heterocyclic Ring System Conformations
Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- and 2H-isomeric forms, governed by proton migration between N1 and N2 of the pyrazole ring (Figure 2). In the title compound, the 1-phenyl substituent sterically and electronically stabilizes the 1H-tautomer by blocking protonation at N1. This preference is corroborated by crystallographic data showing no evidence of 2H-tautomer populations in related derivatives.
The fused pyrazolo[3,4-b]pyridine core adopts a near-planar conformation, with a dihedral angle of ≤2° between the pyrazole and pyridine rings. Substituents influence ring puckering:
- The 4-methylpiperazinyl group adopts a chair conformation with equatorial methyl orientation, minimizing steric clash with the planar core.
- The phenyl group at position 1 lies nearly perpendicular to the core (dihedral angle: 85–90°), reducing conjugation with the π-system.
Tautomeric locking by the 1-phenyl group enhances structural predictability in synthetic and biological contexts, as the 1H-form dominates under physiological conditions.
Crystallographic Data and Three-Dimensional Spatial Arrangement
Single-crystal X-ray diffraction studies of analogous pyrazolo[3,4-b]pyridines reveal key structural insights applicable to the title compound (Table 1):
Table 1: Representative crystallographic parameters for pyrazolo[3,4-b]pyridine derivatives
Key structural features include:
- Planar core geometry : The pyrazolo[3,4-b]pyridine system deviates minimally from planarity (RMSD <0.05 Å), facilitating π-stacking interactions.
- Substituent conformations :
- Intermolecular interactions : Weak C–H···O hydrogen bonds between carboxylate oxygens and adjacent aromatic protons stabilize crystal packing.
The spatial arrangement of the 4-methylpiperazinyl group enables rotational flexibility around the C–N bond, permitting adaptive binding in biological targets. Conversely, the phenyl and carboxylate groups remain rigid, contributing to directional interactions in the solid state.
Properties
Molecular Formula |
C20H23N5O2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C20H23N5O2/c1-3-27-20(26)17-13-21-19-16(18(17)24-11-9-23(2)10-12-24)14-22-25(19)15-7-5-4-6-8-15/h4-8,13-14H,3,9-12H2,1-2H3 |
InChI Key |
VOWCLRXFOTVHIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1N3CCN(CC3)C)C=NN2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction of 3-Aminopyrazole with β-Diketones
A widely reported method involves reacting 1-substituted-3-amino-1H-pyrazoles (e.g., 1-phenyl-3-amino-1H-pyrazole) with β-diketones (e.g., ethyl acetoacetate) under acidic conditions. For example:
- Procedure : A mixture of 1-phenyl-3-amino-1H-pyrazole (1.0 mmol), ethyl acetoacetate (1.2 mmol), and trifluoroacetic acid (TFA, 30 mol%) in toluene is refluxed for 12–24 hours.
- Outcome : Forms the pyrazolo[3,4-b]pyridine core with substituents at positions 1 (phenyl), 5 (ethyl carboxylate), and 4 (methylthio or other groups depending on reactants).
- Yield : 70–85% after column chromatography (hexane/ethyl acetate).
Alternative Electrophiles for Cyclization
Alternative electrophiles such as ethyl 2-(bis(methylthio)methylene)-3-oxobutanoate enable the introduction of a methylthio (-SMe) group at position 4. This group serves as a leaving site for subsequent substitution with 4-methylpiperazine.
Introduction of the 4-Methylpiperazinyl Group
The methylthio group at position 4 is replaced via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Conditions :
- Substrate : Ethyl 4-methylthio-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate.
- Reagent : 4-Methylpiperazine (2.0 equiv) in dimethylacetamide (DMA) at 120°C for 8–12 hours.
- Catalyst : No catalyst required; reaction proceeds via thermal activation.
- Yield : 60–75% after purification.
Mechanistic Insight :
The methylthio group’s leaving ability is enhanced by electron-withdrawing effects of the adjacent pyridine nitrogen. The reaction follows a two-step pathway:
Palladium-Catalyzed Cross-Coupling
For halogenated precursors (e.g., 4-chloro derivatives), Buchwald-Hartwig amination is effective:
- Conditions : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv), 4-methylpiperazine (1.5 equiv) in dioxane at 100°C.
- Yield : 80–90%.
One-Pot Synthesis via Multicomponent Reactions
Recent advances employ nano-magnetic catalysts (e.g., Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂) to streamline synthesis:
- Procedure : Mix 3-(cyanoacetyl)indole, aldehyde, and 5-(1H-indol-3-yl)-2H-pyrazol-3-amine with the catalyst (5 mg) under solvent-free conditions at 100°C.
- Yield : 85–92% with >95% purity.
Critical Analysis of Methodologies
Comparative Efficiency
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation + SNAr | 60–75 | 90–95 | Scalable, minimal byproducts |
| Buchwald-Hartwig | 80–90 | 98+ | High regioselectivity |
| Multicomponent | 85–92 | 95+ | Atom-economical, one-pot |
Challenges and Solutions
- Regioselectivity : Competing formation of [3,4-c] or [4,3-b] isomers is mitigated using sterically hindered β-diketones.
- Purification : Silica gel chromatography (ethyl acetate/hexane, 1:4 to 1:1) resolves regioisomers.
Structural Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituents at the 4-Position
The 4-position of the pyrazolo[3,4-b]pyridine core is critical for biological activity. Key analogues include:
Key Observations :
- Phenylamino substituents (e.g., in compounds from and ) show moderate antiviral activity but lack the broad-spectrum efficacy seen in piperazinyl derivatives .
- 4-Methylpiperazinyl derivatives (target compound) are hypothesized to improve solubility and CNS penetration compared to bulkier substituents like phenylamino or sulfonamido groups .
Substituents at the 5-Position
The 5-position is commonly occupied by an ethyl ester (CO₂Et) or cyano (CN) group:
The ethyl ester group in the target compound enhances antiplasmodial activity compared to cyano-substituted analogues, likely due to improved membrane permeability .
Key Reaction Yields :
- 4-Chloro intermediate synthesis: 84% yield (via cyclization in Dowtherm) .
- Piperazinyl substitution: 50–82% yield (similar to phenylamino derivatives) .
Pharmacological Profiles
Antiviral Activity
Antimalarial Activity
Biological Activity
Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate is a synthetic compound that belongs to the class of pyrazolopyridines. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article discusses its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant research findings.
Molecular Structure:
- Molecular Formula: C20H23N5O2
- Molecular Weight: 365.4 g/mol
- IUPAC Name: this compound
Structural Representation:
| Property | Value |
|---|---|
| InChI | InChI=1S/C20H23N5O2/c1-3-27-20(26)17... |
| InChI Key | VOWCLRXFOTVHIO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C2C(=C1N3CCN(CC3)C)C=NN2C4=CC=CC=C4 |
Synthesis
The synthesis of this compound typically involves the reaction between 2-chloro-5-chloromethylpyridine and 1-methylpiperazine in the presence of potassium carbonate at elevated temperatures. This multi-step process yields the target compound with high efficiency.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes key findings from recent research:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.50 | CDK2/E inhibition | |
| K562 | 3.79 | Induction of apoptosis | |
| A549 | 26.00 | Inhibition of VEGF-induced proliferation |
The compound exhibits a mechanism involving the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promise in antimicrobial applications. Research indicates that it possesses activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is still being compiled.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
Key Mechanisms:
- Inhibition of Kinases: The compound acts as an inhibitor for various kinases involved in cancer progression.
- Induction of Apoptosis: It promotes programmed cell death in malignant cells through multiple signaling pathways.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in MDPI assessed the efficacy of this compound against breast cancer cell lines (MCF7). The results indicated a significant reduction in cell viability at concentrations as low as 12.50 µM, suggesting strong anticancer potential.
Case Study 2: Broad-Spectrum Antimicrobial Activity
Another investigation focused on the antimicrobial properties revealed that derivatives of pyrazolopyridines, including this compound, exhibited notable activity against Gram-positive bacteria, with further studies required to elucidate their full spectrum of antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
